4-Phenyl-1-(1-phenylhexyl)piperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Phenyl-1-(1-phenylhexyl)piperidin-4-ol is a synthetic organic compound belonging to the piperidine class. Piperidine derivatives are known for their wide range of pharmacological activities and are commonly used in medicinal chemistry . This compound is characterized by a piperidine ring substituted with phenyl and phenylhexyl groups, making it a unique structure with potential biological activities .
Vorbereitungsmethoden
The synthesis of 4-phenyl-1-(1-phenylhexyl)piperidin-4-ol involves several steps, typically starting with the formation of the piperidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity .
Analyse Chemischer Reaktionen
4-phenyl-1-(1-phenylhexyl)piperidin-4-ol undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 4-phenyl-1-(1-phenylhexyl)piperidin-4-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, leading to a series of biochemical events that result in its pharmacological effects . For example, it may act as an agonist or antagonist at certain receptors, modulating their activity and influencing cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
4-phenyl-1-(1-phenylhexyl)piperidin-4-ol can be compared with other piperidine derivatives, such as:
4-Phenyl-4-(1-piperidinyl)cyclohexanol: This compound is a metabolite of phencyclidine and has been studied for its effects on locomotor activity.
1-Phenethyl-piperidin-4-ol: Known for its use in synthetic chemistry and potential biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C23H31NO |
---|---|
Molekulargewicht |
337.5 g/mol |
IUPAC-Name |
4-phenyl-1-(1-phenylhexyl)piperidin-4-ol |
InChI |
InChI=1S/C23H31NO/c1-2-3-6-15-22(20-11-7-4-8-12-20)24-18-16-23(25,17-19-24)21-13-9-5-10-14-21/h4-5,7-14,22,25H,2-3,6,15-19H2,1H3 |
InChI-Schlüssel |
AHZUGQDNSYDLNN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C1=CC=CC=C1)N2CCC(CC2)(C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.